8-Azido-ATP

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

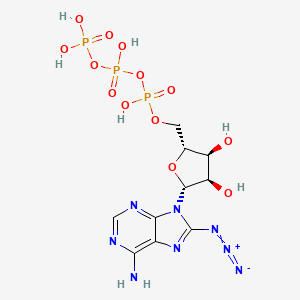

[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N8O13P3/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQISXOFEOCLOCT-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N8O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968460 | |

| Record name | 8-Azido-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53696-59-6 | |

| Record name | 8-Azidoadenosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053696596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azido-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 8-Azido-ATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine-5'-triphosphate (8-Azido-ATP) is a crucial tool in chemical biology and drug discovery. As a photoaffinity analog of adenosine (B11128) triphosphate (ATP), it allows for the identification and characterization of ATP-binding proteins, including enzymes, receptors, and transporters. Upon photoactivation with UV light, the azido (B1232118) group at the 8-position of the adenine (B156593) ring forms a highly reactive nitrene intermediate, which covalently crosslinks to amino acid residues in the ATP-binding site of interacting proteins. This irreversible labeling enables researchers to elucidate protein function, validate drug targets, and screen for novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, along with its application in studying cellular signaling pathways.

Synthesis of this compound

The most common and efficient method for synthesizing this compound involves the nucleophilic substitution of 8-Bromo-ATP with an azide (B81097) salt. The following protocol outlines a typical procedure.

Experimental Protocol: Synthesis of this compound from 8-Bromo-ATP

Materials:

-

8-Bromoadenosine-5'-triphosphate (8-Bromo-ATP)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Lithium azide (LiN₃) (optional, can be generated in situ)

-

Trifluoroacetic acid (TFA)

-

Triethylamine (TEA)

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-Bromo-ATP (1 equivalent) in anhydrous DMF.

-

Azide Addition: Add an excess of sodium azide (typically 3-5 equivalents) to the solution. Stir the mixture vigorously to ensure proper suspension of the salt.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or analytical HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent (DMF) is removed under reduced pressure using a rotary evaporator.

-

Precipitation: The crude product is often precipitated by the addition of a non-polar solvent like anhydrous diethyl ether. The precipitate is then collected by centrifugation or filtration.

-

Purification: The crude this compound is purified by preparative HPLC.

Purification of this compound

High-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity this compound. Both ion-exchange and reverse-phase chromatography can be effectively employed.

Experimental Protocol: HPLC Purification of this compound

Method 1: Ion-Exchange Chromatography (IEC)

-

Principle: This method separates molecules based on their net charge. The negatively charged phosphate (B84403) groups of this compound interact with a positively charged stationary phase. Elution is achieved by increasing the salt concentration of the mobile phase.

-

Column: A strong anion-exchange (SAX) column is typically used.

-

Mobile Phase A: 20 mM Tris-HCl, pH 7.5

-

Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

-

Flow Rate: 1-2 mL/min for an analytical column; adjust for preparative columns.

-

Detection: UV absorbance at 281 nm.

Method 2: Reverse-Phase Ion-Pairing Chromatography (RP-IPC)

-

Principle: This technique separates molecules based on their hydrophobicity. An ion-pairing agent is added to the mobile phase to neutralize the charge of the phosphate groups, allowing the molecule to interact with the hydrophobic stationary phase.

-

Column: A C18 column is commonly used.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

-

Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in 50% acetonitrile

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

-

Flow Rate: 1-2 mL/min for an analytical column; adjust for preparative columns.

-

Detection: UV absorbance at 281 nm.

After HPLC purification, the fractions containing the pure this compound are collected, pooled, and lyophilized to obtain the final product as a stable powder.

Characterization and Quantitative Data

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques. The following tables summarize key quantitative data.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅N₈O₁₃P₃ | [1] |

| Molecular Weight | 548.19 g/mol (free acid) | [1] |

| Appearance | Colorless to slightly yellow solution in water | [1] |

| Purity (by HPLC) | ≥ 95% | [1] |

| Concentration (typical) | 10 mM - 11 mM | [1] |

| pH (in solution) | 7.5 ± 0.5 | [1] |

| Spectroscopic Properties | Value | Reference(s) |

| UV Absorbance (λmax) | 281 nm | [1] |

| Molar Extinction Coefficient (ε) | 13.3 L mmol⁻¹ cm⁻¹ (at 281 nm, pH 7.5) | [1] |

| ¹H NMR | Data not available in a structured format in search results. | |

| ³¹P NMR | Data not available in a structured format in search results. | |

| Mass Spectrometry | Data not available in a structured format in search results. |

Applications in Signaling Pathway Elucidation

This compound is extensively used to identify and characterize ATP-binding proteins involved in various signaling pathways. A prominent example is its use in studying purinergic receptors, such as P2Y receptors, which are G protein-coupled receptors (GPCRs) activated by extracellular nucleotides.

P2Y Receptor Signaling Pathway

The binding of an agonist, such as ATP or its analog this compound, to a P2Y receptor initiates a cascade of intracellular events. The specific signaling pathway activated depends on the G protein subtype to which the receptor is coupled (e.g., Gq/11, Gi/o, or Gs).

References

An In-depth Technical Guide to 8-Azido-ATP: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and applications of 8-Azidoadenosine-5'-triphosphate (8-Azido-ATP), a critical tool in biochemical and pharmacological research. This photo-reactive and bio-orthogonal analog of ATP is instrumental in identifying and characterizing ATP-binding proteins through photoaffinity labeling and click chemistry.

Core Chemical Properties

This compound is a structural analog of adenosine (B11128) triphosphate where an azido (B1232118) (-N₃) group replaces the hydrogen atom at the 8th position of the adenine (B156593) ring. This modification confers unique photoreactive properties while largely maintaining the molecule's ability to interact with ATP-binding sites on proteins.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N₈O₁₃P₃ (free acid) | [1][2][3] |

| Molecular Weight | 548.19 g/mol (free acid) | [1][2][3] |

| Exact Mass | 548.00 g/mol (free acid) | [1][2][3] |

| Appearance | Colorless to slightly yellow solution in water | [1][2][3] |

| Purity | ≥ 95% (HPLC) | [1][2] |

| Solubility | Soluble in water | [3][4] |

| Spectroscopic Properties | λₘₐₓ = 281 nm | [1][2][3] |

| ε = 13.3 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [1][2][3] |

Stability and Storage

The stability of this compound is paramount for its successful application. The primary factors influencing its integrity are light, temperature, pH, and the presence of reducing agents.[5]

| Condition | Recommendation | Rationale | Source(s) |

| Light | Store and handle in the dark or under dim light. | The azido group is highly sensitive to UV light, which induces photolysis and the formation of a reactive nitrene, essential for photoaffinity labeling but detrimental to storage.[1][5][6] | |

| Temperature | Solid Form: Store as a lyophilized powder at -20°C or below. Solution: Store in aliquots at -80°C to avoid freeze-thaw cycles. Shipped on gel packs for short-term transport. | Elevated temperatures can lead to the degradation of the azido group.[1][2][5] Long-term stability is best maintained at low temperatures. A shelf life of at least 12 months is expected when stored at -20°C.[1][2] | |

| pH | Maintain solutions at a near-neutral pH (6.5-7.5). | Minimizes hydrolysis of the phosphate (B84403) backbone and other potential degradation pathways.[5] | |

| Reducing Agents | Avoid dithiothreitol (B142953) (DTT) and β-mercaptoethanol. | The azido group is readily reduced to an amino group by thiols, rendering the molecule inactive for photoaffinity labeling.[5] |

Degradation Pathways

Understanding the degradation pathways of this compound is crucial for experimental design and data interpretation.

Photolytic Degradation

Upon exposure to UV light (typically around 254-281 nm), the 8-azido group undergoes photolysis to form a highly reactive and short-lived singlet nitrene. This nitrene can then form a covalent bond with amino acid residues in the vicinity, which is the basis of photoaffinity labeling.[5]

Reductive Degradation

In the presence of reducing agents, particularly thiols like DTT, the 8-azido group is reduced to an 8-amino group. This conversion eliminates the photoreactive properties of the molecule.[5]

Quantitative Binding and Kinetic Data

While extensive quantitative data is not always publicly available, the following table summarizes key binding affinity and inhibition constants for 8-azidoadenosine (B559645) derivatives.

| Analog | Target Protein | Parameter | Value | Source(s) |

| 8-N₃-ATP | Creatine Kinase (MM isoform) | Half-maximal Saturation | 12 µM | [7] |

| 8-N₃-ATP | Kir6.2ΔC26 | Kᵢ | 2.8 ± 0.4 mM | [6] |

| 8-N₃-ATP | ATP synthase | Vₘₐₓ | 6% of Vₘₐₓ with ATP | [8] |

| 8-N₃-ATP | ATP synthase | Kₘ | Similar to ATP | [8] |

Experimental Protocols

Photoaffinity Labeling of an ATP-Binding Protein

This protocol outlines the general steps for covalently labeling an ATP-binding protein using this compound.[9]

Materials:

-

Purified target protein (e.g., a kinase)

-

This compound

-

Binding buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂)

-

Unlabeled ATP (for competition control)

-

UV lamp (254 nm)

-

SDS-PAGE reagents and equipment

-

Detection method (e.g., autoradiography if using radiolabeled this compound, or Western blot)

Procedure:

-

Binding Reaction: In a microcentrifuge tube on ice, combine the purified protein (typically 1-10 µM) with the desired concentration of this compound (a starting concentration of 10-100 µM is common) in the binding buffer.

-

Competition Control: In a separate tube, pre-incubate the protein with a 100-fold molar excess of unlabeled ATP for 15 minutes before adding this compound. This control is crucial to demonstrate the specificity of labeling at the ATP-binding site.[][11]

-

Incubation: Incubate the reaction mixtures on ice in the dark for 10-15 minutes to allow for binding.[9]

-

UV Cross-linking: Place the open tubes on ice and irradiate with a 254 nm UV lamp. The optimal irradiation time and distance from the lamp should be determined empirically, but a starting point is 5-15 minutes at a distance of 5 cm.[]

-

Analysis: Quench the reaction by adding SDS-PAGE sample buffer. Analyze the samples by SDS-PAGE followed by the chosen detection method to visualize the covalently labeled protein. A decrease in the labeled band in the competition control sample indicates specific labeling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This compound can be used as a click chemistry reagent.[6] The azide (B81097) group can undergo a copper-catalyzed cycloaddition with a molecule containing an alkyne group, forming a stable triazole linkage. This is useful for attaching reporter molecules like biotin (B1667282) or fluorophores.[12][13][14][15]

Materials:

-

This compound-labeled biomolecule (e.g., RNA)

-

Alkyne-containing reporter molecule (e.g., alkyne-biotin)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., phosphate buffer)

-

DMSO

Procedure:

-

Reagent Preparation: Prepare stock solutions of the alkyne-reporter, CuSO₄, sodium ascorbate, and the copper ligand.

-

Reaction Setup: In a microcentrifuge tube, dissolve the this compound-labeled biomolecule in the reaction buffer.

-

Add the alkyne-reporter molecule.

-

Add the copper ligand, followed by CuSO₄.

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light.

-

Purification: Purify the resulting conjugate to remove excess reagents using an appropriate method such as ethanol (B145695) precipitation, spin columns, or HPLC.

Application in Signaling Pathways

This compound and its derivatives are valuable tools for studying signaling pathways involving ATP.

P2Y Purinergic Receptor Signaling

This compound and 8-Azido-ADP can act as agonists or antagonists at P2Y purinergic receptors, which are G protein-coupled receptors (GPCRs). Depending on the receptor subtype, they can activate different G proteins (Gq, Gs, Gi) and their respective downstream signaling cascades.[5]

Protein Kinase A (PKA) Signaling

8-Azido-cAMP, a derivative of this compound, can be used to probe the cAMP-dependent protein kinase (PKA) signaling pathway. It can activate downstream effectors of cAMP, such as PKA.[5]

This guide provides foundational knowledge for the effective use of this compound in research and development. For specific applications, optimization of the outlined protocols is recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Gαs–Protein Kinase A (PKA) Pathway Signalopathies: The Emerging Genetic Landscape and Therapeutic Potential of Human Diseases Driven by Aberrant Gαs-PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Synthesis and properties of 8-azido-1, N6-etheno adenosine triphosphate--a fluorescent and photosensitive ATP analog - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biochemistry of terminal deoxynucleotidyltransferase: characterization and properties of photoaffinity labeling with 8-azidoadenosine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of 8-Azido-ATP Photoactivation

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine 5'-triphosphate (8-Azido-ATP) is a powerful tool in chemical biology and drug discovery. As a photoaffinity analog of adenosine (B11128) triphosphate (ATP), it allows for the identification and characterization of ATP-binding proteins, which are crucial players in a vast array of cellular processes.[1] This guide provides a comprehensive overview of the mechanism of this compound photoactivation, detailed experimental protocols, and quantitative data to facilitate its effective use in research and development.

Upon exposure to ultraviolet (UV) light, the azido (B1232118) group at the 8-position of the adenine (B156593) ring of this compound is converted into a highly reactive nitrene intermediate.[1][2] This intermediate can then form a stable covalent bond with amino acid residues in close proximity, typically within the ATP-binding pocket of a protein.[1][2] This irreversible photo-crosslinking enables the capture, enrichment, and subsequent identification of target proteins, providing invaluable insights into their function and role in signaling pathways.[1]

The Core Mechanism: Photoactivation and Covalent Labeling

The utility of this compound as a photoaffinity label stems from the photochemical properties of the aryl azide (B81097) group. The process can be broken down into three key steps:

-

Reversible Binding: Initially, this compound, being structurally similar to ATP, binds non-covalently to the ATP-binding site of a target protein. This interaction is specific and driven by the same forces that govern the binding of the natural ligand.

-

Photoactivation: Upon irradiation with UV light, typically at a wavelength of 254 nm, the azide group absorbs a photon and undergoes photolysis.[1][3] This leads to the extrusion of a molecule of dinitrogen (N₂) and the formation of a highly reactive and short-lived singlet nitrene intermediate.

-

Covalent Insertion: The singlet nitrene can rapidly undergo a variety of reactions, including insertion into C-H and N-H bonds of nearby amino acid residues, or addition to double bonds. This results in the formation of a stable, covalent crosslink between the ATP analog and the protein. If the nitrene does not react with the protein, it can be quenched by solvent or other molecules in the buffer.[2]

Figure 1: Mechanism of this compound Photoactivation and Covalent Labeling.

Quantitative Data for this compound Interactions

The following tables summarize key quantitative parameters for the interaction of this compound with various proteins. This data is essential for designing and interpreting photoaffinity labeling experiments.

Table 1: Binding Affinity and Labeling Conditions

| Target Protein | 8-Azido-Probe | Concentration for Half-Maximal Labeling | Binding Affinity (Kd) | UV Wavelength (nm) | Reference |

| Na+/K+-ATPase | 8-N₃-ATP | - | 3.1 µM | - | [4] |

| Creatine Kinase (MM isoform) | 8-N₃-ATP | 12 µM | - | - | [2] |

| Kir6.2ΔC26 | 8-N₃-ATP | - | - | - | [2] |

| ATP synthase | 8-N₃-ATP | - | Similar to ATP | - | [5] |

| Poly(A) polymerase | 8-N₃-ATP | 15 µM - 250 µM | - | - | [1] |

Table 2: Kinetic Parameters of this compound as a Substrate

| Enzyme | Vmax | Km | Notes | Reference |

| ATP synthase | 6% of Vmax with ATP | Similar to ATP | This compound is a substrate. | [5] |

| Creatine Kinase | - | - | This compound is a substrate. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound photoaffinity labeling.

Protocol 1: Photoaffinity Labeling of a Purified Protein

Materials:

-

Purified ATP-binding protein

-

This compound

-

Binding buffer (protein-specific, e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

-

UV lamp (254 nm)

-

Microcentrifuge tubes

-

Ice

-

Dithiothreitol (DTT) (optional, for quenching)

Procedure:

-

Binding Reaction Setup: In a microcentrifuge tube on ice, prepare the binding reaction by mixing the purified protein (final concentration typically in the low micromolar range, e.g., 1-10 µM) with the desired concentration of this compound (typically 10-100 µM) in the binding buffer.[1][2] A starting concentration 10-fold higher than the expected dissociation constant (Kd) is recommended.[1]

-

Incubation: Incubate the reaction mixture on ice for 10-15 minutes in the dark to allow for the binding of this compound to the protein.[2]

-

UV Irradiation: Place the open microcentrifuge tube on ice directly under a UV lamp (254 nm). Irradiate for a predetermined and optimized time (a typical starting point is 5-15 minutes at a distance of 5 cm) to induce covalent cross-linking.[1][2] Safety Note: UV radiation is harmful. Always use appropriate personal protective equipment.

-

Quenching (Optional): To quench any unreacted nitrene intermediates, DTT can be added to a final concentration of 10 mM after UV irradiation.[2]

-

Sample Analysis: The sample is now ready for analysis by methods such as SDS-PAGE to visualize the covalently labeled protein, followed by autoradiography (if using radiolabeled this compound) or Western blotting.

Protocol 2: Photoaffinity Labeling in Cell Lysates

Materials:

-

Cultured cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

This compound

-

UV lamp (254 nm)

-

Microcentrifuge tubes

-

Ice

-

Protein concentration assay kit (e.g., BCA)

Procedure:

-

Cell Lysate Preparation: Harvest cells and prepare a cell lysate using a lysis buffer compatible with your target protein's stability. Clarify the lysate by centrifugation to remove cell debris.[1]

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.[1]

-

Labeling Reaction: Incubate a defined amount of cell lysate (e.g., 100-500 µg of total protein) with the desired concentration of this compound in the dark on ice for 15-30 minutes.[1]

-

UV Crosslinking: Irradiate the samples with UV light at 254 nm as described in Protocol 1.[1]

-

Downstream Processing for Protein Identification: The azide-labeled proteins in the lysate can be further processed for identification using mass spectrometry. This often involves a "click chemistry" step to attach a biotin (B1667282) tag to the azide group, allowing for enrichment of the labeled proteins via streptavidin affinity purification.[1]

Essential Control Experiments:

To ensure the specificity of the labeling, the following control experiments are crucial:[1][3]

-

No UV Control: A sample that is not irradiated with UV light to check for non-specific covalent binding.[1]

-

Competition Control: Pre-incubate the protein sample with a 100-fold molar excess of the corresponding non-photoreactive nucleotide (e.g., ATP) for 15-30 minutes before adding the this compound probe.[1][3] A significant reduction in labeling indicates specific binding to the ATP-binding site.

-

No Probe Control: A sample without the this compound probe to identify endogenous protein bands that may interfere with the analysis.[1]

Experimental and Signaling Pathway Visualizations

The following diagrams illustrate the experimental workflow for identifying this compound labeled proteins and a conceptual representation of how this technique can be used to probe signaling pathways.

Figure 2: Experimental workflow for identifying proteins labeled with this compound.

Figure 3: Probing a signaling pathway with this compound photoaffinity labeling.

Conclusion

This compound photoaffinity labeling is a robust and versatile technique for the identification and characterization of ATP-binding proteins. A thorough understanding of the underlying photochemical mechanism, combined with carefully designed experiments and appropriate controls, is essential for obtaining reliable and meaningful results. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage this powerful tool to unravel the complexities of cellular signaling and discover novel therapeutic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Identification of an amino acid in the ATP binding site of Na+/K(+)-ATPase after photochemical labeling with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of this compound and 8-azido-ADP as photoaffinity labels of the ATP synthase in submitochondrial particles: evidence for a mechanism of ATP hydrolysis involving two independent catalytic sites? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of 8-Azido-ATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine-5'-triphosphate (8-Azido-ATP) is a paramount tool in chemical biology and drug discovery. As a photoactivatable analog of adenosine (B11128) triphosphate (ATP), it serves as a powerful probe for the identification and characterization of ATP-binding proteins. Upon irradiation with ultraviolet (UV) light, the azido (B1232118) group at the 8-position of the adenine (B156593) ring is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with amino acid residues in close proximity within the ATP-binding site of a protein. This process, known as photoaffinity labeling, enables researchers to "capture" and subsequently identify ATP-dependent enzymes, such as kinases, ATPases, and purinergic receptors. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Core Spectroscopic and Physicochemical Properties

The utility of this compound as a photoaffinity label is intrinsically linked to its spectroscopic and physicochemical characteristics. A thorough understanding of these properties is crucial for the design and interpretation of experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅N₈O₁₃P₃ | [1] |

| Molecular Weight | 548.19 g/mol (free acid) | [1] |

| UV Absorption Maximum (λmax) | 281 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 13,300 L·mol⁻¹·cm⁻¹ (at 281 nm in Tris-HCl, pH 7.5) | [1][2][3] |

| Photolysis Wavelength | Typically 254 nm | [4][5] |

| Purity | ≥ 95% (as determined by HPLC) | [1] |

| Appearance | Colorless to slightly yellow solution in water | [1] |

| Storage Conditions | Store at -20°C or below, protected from light. | [4] |

UV-Vis Absorption:

The UV-Vis absorption spectrum of this compound is characterized by a distinct peak at 281 nm.[1][2][3] This property is fundamental for quantifying the concentration of this compound solutions using the Beer-Lambert law. It is important to note that the absorption maximum is slightly shifted compared to native ATP, which has a λmax of approximately 259 nm.

Fluorescence Properties:

Unmodified this compound is generally considered to be non-fluorescent or very weakly fluorescent. However, fluorescent derivatives, such as 8-azido-1,N⁶-etheno-ATP, have been synthesized and characterized for applications where a fluorescent readout is desired.[6][7][8] These fluorescent analogs combine the photoreactive properties of the azido group with the ability to be visualized by fluorescence microscopy or other fluorescence-based techniques.

Photochemistry of this compound

The key to this compound's function as a photoaffinity label lies in its photochemistry. Upon absorption of UV light, typically at 254 nm, the 8-azido group undergoes photolysis to generate a highly reactive singlet nitrene intermediate.[4] This nitrene is short-lived and can undergo several reactions, including insertion into C-H and N-H bonds, or addition to double bonds, leading to the formation of a covalent adduct with the target protein. In aqueous solutions, the singlet nitrene can also react with water. The pivotal reactive intermediate in photolabeling studies is considered to be a closed adenosine diazaquinodimethane, which is formed from the tautomerization of the singlet nitrene.[9] This intermediate has a longer lifetime and reacts readily with nucleophiles such as amines and thiols present in the protein's ATP-binding site.[9]

Experimental Protocols

General Protocol for Photoaffinity Labeling of an ATP-Binding Protein

This protocol provides a general framework for the photoaffinity labeling of a purified protein or a complex protein mixture with this compound. Optimization of probe concentration, incubation times, and UV irradiation conditions is essential for each specific biological system.

Materials:

-

Purified protein or cell lysate

-

This compound solution (e.g., 10 mM stock in a suitable buffer)

-

Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

-

UV lamp (254 nm)

-

Ice bucket

-

Microcentrifuge tubes

Procedure:

-

Preparation of the Reaction Mixture:

-

In a microcentrifuge tube on ice, prepare the reaction mixture containing the target protein (e.g., 1-10 µM for a purified protein, or 100-500 µg of total protein for a cell lysate) in the binding buffer.[10]

-

Add this compound to the desired final concentration. A starting concentration 10-fold higher than the expected dissociation constant (Kd) is recommended, often in the range of 1-100 µM.[10]

-

-

Control Reactions (Crucial for Validation):

-

No UV Control: A sample that is not irradiated with UV light to check for non-specific covalent binding.[11]

-

Competition Control: Pre-incubate the protein sample with a 100-fold molar excess of a non-photoreactive competitor (e.g., ATP) for 15-30 minutes before adding the this compound probe.[11] This demonstrates the specificity of labeling at the ATP-binding site.

-

No Probe Control: A sample without the this compound probe to identify endogenous protein bands that may interfere with the analysis.[10]

-

-

Incubation:

-

Incubate the reaction mixtures in the dark (to prevent premature photolysis) at 4°C, room temperature, or on ice for 15-60 minutes to allow for the binding of this compound to the target protein.[10]

-

-

UV Cross-linking:

-

Place the open tubes on ice and irradiate with a UV lamp at 254 nm.

-

The distance from the lamp and the irradiation time need to be optimized. A typical starting point is 5-15 minutes at a distance of approximately 5 cm.[10]

-

Safety Note: UV radiation is harmful. Always use appropriate personal protective equipment, including UV-blocking face shields and lab coats.

-

-

Analysis of Labeled Proteins:

-

After UV irradiation, the covalently labeled proteins can be analyzed by various methods, such as:

-

SDS-PAGE and Autoradiography: If a radiolabeled version of this compound (e.g., [γ-³²P]this compound) is used.

-

Western Blotting: Using an antibody specific to the target protein or a tag.

-

Mass Spectrometry: For identification of the labeled protein and the site of covalent modification.

-

-

Applications in Signaling Pathways and Experimental Workflows

This compound is widely used to study various signaling pathways involving ATP-binding proteins. Below are examples of its application and the corresponding experimental workflows visualized using Graphviz.

Identification of Protein Kinase Substrates

Protein kinases are a major class of enzymes that are targeted in drug discovery. This compound can be used to identify novel kinase substrates and to profile the kinome.

Caption: Experimental workflow for identifying protein kinase substrates using this compound.

Probing P2X Receptor-Mediated Signaling

P2X receptors are ATP-gated ion channels involved in a variety of physiological processes. This compound can be used as a photoaffinity label to study the structure and function of these receptors.[12]

Caption: Signaling pathway illustrating the use of this compound to label P2X receptors.

Logical Workflow for Validating Photoaffinity Labeling Specificity

To ensure that the observed labeling is specific to the ATP-binding site and dependent on UV activation, a series of control experiments are necessary.

Caption: Logical relationship of control experiments for validating photoaffinity labeling.

Conclusion

This compound remains an indispensable chemical probe for the exploration of the ATP-binding proteome. Its well-defined spectroscopic properties, particularly its UV absorbance and photochemical reactivity, provide a robust foundation for its application in photoaffinity labeling. The experimental protocols and validation workflows outlined in this guide, coupled with a fundamental understanding of the underlying photochemistry, will empower researchers to effectively utilize this compound for the discovery and characterization of novel therapeutic targets and the elucidation of complex biological signaling networks.

References

- 1. This compound, Nucleotides for RNA Crosslinking - Jena Bioscience [jenabioscience.com]

- 2. Identification of an amino acid in the ATP binding site of Na+/K(+)-ATPase after photochemical labeling with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. toolify.ai [toolify.ai]

- 4. jenabioscience.com [jenabioscience.com]

- 5. medium.com [medium.com]

- 6. Synthesis and properties of 8-azido-1, N6-etheno adenosine triphosphate--a fluorescent and photosensitive ATP analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, Adenosines - Jena Bioscience [jenabioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Characterisation of ATP analogues to cross-link and label P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

8-Azido-ATP: A Comprehensive Technical Guide to its Properties and Applications in Photoaffinity Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 8-Azidoadenosine-5'-triphosphate (8-Azido-ATP), a photoactive analog of ATP widely utilized in chemical biology and drug discovery. This document details its physicochemical properties, provides experimental protocols for its use, and illustrates its application in elucidating complex biological signaling pathways.

Core Quantitative Data

The accurate determination of this compound concentration is critical for reproducible experimental outcomes. The molar extinction coefficient (ε) is a key parameter for this purpose. Below is a summary of the quantitative data for this compound and its derivatives.

| Compound | Molar Extinction Coefficient (ε) | Wavelength (λmax) | Conditions | Reference |

| This compound | 13.3 L·mmol⁻¹·cm⁻¹ | 281 nm | Tris-HCl, pH 7.5 | [1] |

| This compound-γ-Biotin | 13.3 L·mmol⁻¹·cm⁻¹ | 281 nm | Tris-HCl, pH 7.5 | [2] |

| ATP | 15.4 L·mmol⁻¹·cm⁻¹ | 259 nm | Phosphate buffer, pH 7.0 | [3] |

Experimental Protocols

Determination of this compound Molar Extinction Coefficient

A precise molar extinction coefficient is fundamental for accurate concentration determination. While the value for this compound is established, this protocol outlines the general methodology for its experimental verification using UV-Vis spectrophotometry. This method is adapted from protocols for determining the extinction coefficient of ATP and other nucleotide analogs.

Materials:

-

This compound, solid form

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

High-precision analytical balance

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and calibrated pipettes

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of solid this compound using an analytical balance.

-

Dissolve the weighed this compound in a known volume of Tris-HCl buffer in a volumetric flask to create a concentrated stock solution. Ensure complete dissolution.

-

-

Preparation of Dilutions:

-

Perform a series of accurate serial dilutions of the stock solution using the same Tris-HCl buffer. Prepare at least five dilutions to ensure a good linear range.

-

-

Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected maximum absorbance (around 281 nm).

-

Use the Tris-HCl buffer to blank the spectrophotometer.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Ensure that the absorbance readings fall within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Calculation of the Molar Extinction Coefficient:

-

According to the Beer-Lambert law, A = εcl, where:

-

A is the absorbance

-

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

c is the molar concentration (mol·L⁻¹)

-

l is the path length of the cuvette (cm)

-

-

Plot a graph of absorbance (A) versus concentration (c).

-

The slope of the resulting linear regression will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.

-

Photoaffinity Labeling of ATP-Binding Proteins

This compound is a powerful tool for identifying and characterizing ATP-binding proteins through photoaffinity labeling. Upon UV irradiation, the azido (B1232118) group forms a highly reactive nitrene intermediate that covalently crosslinks to amino acid residues in the ATP-binding pocket.

Materials:

-

Biological sample (purified protein, cell lysate, or intact cells)

-

This compound (radiolabeled or with a reporter tag like biotin (B1667282) for detection)

-

Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

-

UV lamp (254 nm)

-

Control reagents: ATP (for competition), non-photoreactive analog

-

SDS-PAGE and Western blotting reagents or autoradiography equipment

Procedure:

-

Incubation:

-

In a microcentrifuge tube, combine the biological sample with this compound in the binding buffer. The optimal concentration of this compound should be determined empirically but is often in the low micromolar range.

-

Incubate the mixture in the dark on ice for 15-30 minutes to allow for the non-covalent binding of this compound to the target protein(s).

-

-

Control Samples:

-

Competition Control: Pre-incubate the biological sample with a 100-fold molar excess of ATP for 15 minutes before adding this compound. This control demonstrates the specificity of labeling at the ATP-binding site.[4]

-

No UV Control: A sample prepared identically to the experimental sample but not exposed to UV light. This control identifies any non-specific, UV-independent binding.[4]

-

No Probe Control: A sample containing only the biological material and buffer, subjected to the same conditions. This helps to identify endogenous bands.

-

-

UV Crosslinking:

-

Place the open tubes on ice and irradiate with a 254 nm UV lamp. The distance from the lamp and the irradiation time (typically 5-20 minutes) need to be optimized for each experimental setup.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Detect the labeled protein(s) by autoradiography (for radiolabeled probes), or by Western blotting followed by detection with streptavidin-HRP (for biotinylated probes). A successful photoaffinity labeling experiment will show a band corresponding to the target protein in the experimental lane, which is significantly reduced or absent in the control lanes.

-

Signaling Pathways and Experimental Workflows

This compound is instrumental in dissecting signaling pathways that are dependent on ATP. Below are examples of its application in studying P2X receptors and ABC transporters, illustrated with Graphviz diagrams.

P2X Receptor Signaling Pathway

P2X receptors are ATP-gated ion channels that mediate fast synaptic transmission and are involved in processes like inflammation and pain.[5] this compound can be used to identify and characterize the ATP-binding sites on these receptors.[5]

Caption: P2X receptor activation by ATP and labeling with this compound.

ABC Transporter Experimental Workflow

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that transport a wide variety of substrates across cellular membranes, a process powered by ATP hydrolysis.[6][7] this compound can be used to study the ATP-binding and hydrolysis mechanism of these transporters.

Caption: Experimental workflow for identifying and characterizing ABC transporters using this compound.

Conclusion

This compound is an indispensable tool for researchers in chemical biology and drug development. Its ability to act as a photo-crosslinking ATP analog allows for the identification and characterization of a vast array of ATP-binding proteins, thereby providing critical insights into their function and role in cellular signaling. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in research settings, ultimately contributing to a deeper understanding of biological processes and the development of novel therapeutics.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. Subtype-specific control of P2X receptor channel signaling by ATP and Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols – Newton Lab [newtonlab.ucsd.edu]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Exploring the ATP-binding site of P2X receptors [frontiersin.org]

- 6. ABC transporter - Wikipedia [en.wikipedia.org]

- 7. The ABC transporter structure and mechanism: perspectives on recent research - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Enzymatic Incorporation of 8-Azido-ATP into RNA

The introduction of modified nucleotides into RNA is a powerful strategy for elucidating RNA structure, function, and interactions. 8-Azidoadenosine (B559645) 5'-triphosphate (this compound) is a photo-reactive ATP analog that has become an invaluable tool for researchers. When incorporated into an RNA molecule, the azido (B1232118) group at the C-8 position of the adenine (B156593) base can be activated by UV light to form a highly reactive nitrene, which then forms a covalent cross-link with nearby interacting molecules, such as proteins. This "zero-length" cross-linking capability makes it ideal for mapping RNA-protein binding sites with high precision.[1][2] Furthermore, the azide (B81097) group serves as a versatile chemical handle for bio-orthogonal "click chemistry" reactions, enabling the attachment of various probes for visualization and purification.[3][4]

This guide provides a comprehensive overview of the enzymatic methods for incorporating this compound into RNA, detailed experimental protocols, and a summary of its applications in research and development.

Enzymatic Incorporation Strategies

While this compound is a valuable probe, its bulky azide group makes it a challenging substrate for many RNA polymerases under standard reaction conditions.[2][5] However, specific enzymes and optimized conditions have been identified to achieve efficient incorporation.

In Vitro Transcription with Bacteriophage T7 RNA Polymerase

T7 RNA polymerase is widely used for synthesizing RNA in vitro. However, it inefficiently incorporates this compound under standard transcription conditions that use Magnesium (Mg²⁺) as the sole divalent metal cofactor.[2] Research has shown that replacing or supplementing Mg²⁺ with Manganese (Mn²⁺) is critical for successful incorporation.[2] Mn²⁺ alters the enzyme's substrate specificity, permitting the incorporation of the modified nucleotide.[2] A mixture of both Mn²⁺ and Mg²⁺ can further improve the yield of the final 8-Azido-AMP-containing transcript.[2][6] This method is suitable for generating RNA molecules that are internally labeled with 8-azidoadenosine.

3'-End Labeling with Poly(A) Polymerase

For applications requiring modification at the 3'-terminus, yeast Poly(A) Polymerase (yPAP) is the enzyme of choice.[7][8] yPAP can add one or two this compound molecules to the 3'-end of an RNA molecule in a template-independent manner.[7] This reaction is self-limiting; the incorporation of the C-8 modified nucleotide acts as a chain terminator, preventing the addition of a long poly(A) tail.[7][9] This property is highly advantageous for researchers desiring controlled, stoichiometric labeling of RNA, making it an excellent method for preparing RNA for subsequent click chemistry applications.[4][10] While E. coli Poly(A) Polymerase can also be used, yeast PAP demonstrates higher incorporation activity for this compound.[7]

Other Enzymatic Systems

Other enzymes have also been shown to utilize this compound. For instance, 2'-5'-oligoadenylate (2-5A) synthetase can use this compound as a substrate to produce photoreactive analogs of 2-5A, which can be used to probe the 2-5A/RNase L system.[11] Additionally, the rotavirus RNA-dependent RNA polymerase (VP1) can incorporate this compound, a property that was used to identify VP1 as the polymerase through photoaffinity labeling.[12][13]

Quantitative Data on Incorporation Efficiency

The efficiency of this compound incorporation is highly dependent on the chosen enzyme and reaction conditions. The following tables summarize key quantitative data from published studies.

| Enzyme | Substrate (Analog) | Cofactor | Result | Reference |

| T7 RNA Polymerase | This compound | Mg²⁺ | Inefficient incorporation; 86-fold decrease in yield compared to ATP. | [2] |

| T7 RNA Polymerase | This compound | 2.0-2.5 mM Mn²⁺ | Enables incorporation of 8-Azido-AMP into RNA transcripts. | [2] |

| T7 RNA Polymerase | This compound | 2.5 mM Mn²⁺ + 2.5 mM Mg²⁺ | Further improves the yield of 8-Azido-AMP-containing RNA. | [2][6] |

| SP6 & T3 RNA Polymerase | This compound | Mg²⁺ | Failed to catalyze insertion of 8-Azido-AMP. | [2] |

| Yeast Poly(A) Polymerase | This compound | Mg²⁺ | Efficiently adds one to two 8-Azido-AMP nucleotides to the 3'-end. | [7] |

| E. coli Poly(A) Polymerase | This compound | Mg²⁺ | Less efficient incorporation compared to yeast PAP. | [7] |

| E. coli RNA Polymerase | This compound | Mg²⁺ | Acts as a competitive inhibitor with respect to ATP (Ki = 42 µM). | [14] |

Table 1: Comparative efficiency of this compound incorporation by various RNA polymerases.

| Parameter | Value / Condition | Reference |

| Optimal Mn²⁺ Concentration | 2.0 - 2.5 mM | [2] |

| Optimal Cofactor Mix | 2.5 mM MnCl₂ + 2.5 mM MgCl₂ | [2] |

| This compound Concentration | 0.4 mM (replaces ATP) | [2] |

| Incorporation Rate | Slower than ATP; reaches ~35% of the native ATP value after 90 mins. | [2] |

| Effect on Transcription Yield | Replacement of ATP with this compound leads to an 86-fold decrease in full-length transcript yield with Mg²⁺ alone. The use of Mn²⁺ significantly improves this. | [2] |

Table 2: Optimized reaction conditions and parameters for T7 RNA polymerase-mediated incorporation of 8-Azido-AMP.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound and its subsequent use in cross-linking and click chemistry applications.

Protocol 1: In Vitro Transcription with T7 RNA Polymerase to Incorporate 8-Azido-AMP

This protocol is adapted from studies demonstrating the Mn²⁺-dependent incorporation of this compound.[2]

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)

-

Ribonuclease (RNase) inhibitor

-

NTP mix (CTP, GTP, UTP at 10 mM each)

-

This compound solution (10 mM, store in the dark)

-

MnCl₂ solution (50 mM)

-

Stop Buffer (e.g., 8 M urea, 50 mM EDTA, 0.03% bromophenol blue/xylene cyanol)

-

Nuclease-free water

Procedure:

-

Reaction Setup: Assemble the transcription reaction in a microfuge tube under reduced light conditions to protect the this compound. For a 20 µL reaction, combine the following in order:

-

Nuclease-free water to 20 µL

-

4 µL of 5x Transcription Buffer

-

1 µg of linearized DNA template

-

2 µL of NTP mix (final concentration 1 mM each)

-

2 µL of 10 mM this compound (final concentration 1 mM, replacing ATP)

-

1 µL of 50 mM MnCl₂ (final concentration 2.5 mM)

-

1 µL of RNase inhibitor

-

2 µL of T7 RNA Polymerase

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

Termination: Stop the reaction by adding an equal volume of Stop Buffer.

-

Purification: Purify the 8-azido-labeled RNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol (B145695) precipitation, or by using a suitable RNA purification kit.

Protocol 2: 3'-End Labeling of RNA with Yeast Poly(A) Polymerase (yPAP)

This protocol is designed for adding one or two this compound molecules to the 3'-terminus of an RNA molecule.[7]

Materials:

-

Purified RNA (1-20 µM)

-

Yeast Poly(A) Polymerase (yPAP)

-

10x yPAP Reaction Buffer

-

This compound solution (10 mM)

-

RNase inhibitor

-

Nuclease-free water

Procedure:

-

Reaction Setup: For a 20 µL reaction, combine the following:

-

Nuclease-free water to 20 µL

-

2 µL of 10x yPAP Reaction Buffer

-

5 pmol of RNA

-

1 µL of 10 mM this compound (final concentration 500 µM)

-

1 µL of RNase inhibitor

-

1 µL of yPAP

-

-

Incubation: Incubate the reaction at 37°C for 60-120 minutes. Reaction time can be varied to control the ratio of single versus double nucleotide addition.[7]

-

Purification: Purify the labeled RNA to remove unincorporated this compound. This can be achieved by ethanol precipitation, size-exclusion chromatography, or a suitable RNA cleanup kit.[7]

Protocol 3: UV Cross-linking of this compound-labeled RNA to Binding Proteins

This protocol outlines the general steps for identifying RNA-protein interactions using photo-crosslinking.[2][15]

Materials:

-

This compound-labeled RNA

-

Purified protein of interest or cell lysate

-

Binding Buffer (composition is system-dependent, typically contains salts and non-ionic detergents)

-

UV Stratalinker or similar UV light source (e.g., 254 nm or 300-360 nm)

-

SDS-PAGE loading buffer

Procedure:

-

Binding Reaction: Combine the 8-azido-labeled RNA and the protein partner in a suitable binding buffer. Incubate on ice or at room temperature for 20-30 minutes to allow the RNA-protein complex to form.

-

UV Irradiation: Place the reaction tube on ice and irradiate with UV light. The optimal wavelength and energy dose must be determined empirically, but a common starting point is 254 nm for a few minutes.

-

Analysis: After irradiation, denature the sample by adding SDS-PAGE loading buffer and heating. Analyze the products by SDS-PAGE followed by autoradiography (if the RNA is radiolabeled) or western blotting to identify the cross-linked protein.

Key Applications and Workflows

Mapping RNA-Protein Interactions

The primary application of this compound is the identification and mapping of RNA-protein interactions. The zero-length cross-linker provides high-resolution information about the direct binding sites between an RNA molecule and its protein partners.

References

- 1. RNA–protein crosslinking to AMP residues at internal positions in RNA with a new photocrosslinking ATP analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Template-dependent incorporation of 8-N3AMP into RNA with bacteriophage T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. This compound, CLICK-functionalized Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]

- 5. T7 RNA polymerase-mediated incorporation of 8-N(3)AMP into RNA for studying protein-RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Site-specific terminal and internal labeling of RNA by poly(A) polymerase tailing and copper-catalyzed or copper-free strain-promoted click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Chain termination and inhibition of Saccharomyces cerevisiae poly(A) polymerase by C-8-modified ATP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, Adenosines - Jena Bioscience [jenabioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Photoaffinity labeling of rotavirus VP1 with this compound: identification of the viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photoaffinity labeling of DNA-dependent RNA polymerase from Escherichia coli with 8-azidoadenosine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RNA-Protein Crosslinking with Photoreactive Nucleotide Analogs | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Molecular Interactions of Life: A Technical Guide to the Biophysical Characterization of 8-Azido-ATP

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein-ligand interactions is paramount. Among the powerful tools available for elucidating these interactions, 8-Azidoadenosine-5'-triphosphate (8-Azido-ATP) has emerged as a versatile and indispensable photoaffinity probe. This in-depth technical guide provides a comprehensive overview of the biophysical properties of this compound, detailed experimental protocols for its application, and a structured presentation of key quantitative data to empower your research endeavors.

This compound is a structural analog of adenosine (B11128) triphosphate (ATP) where an azido (B1232118) (-N3) group replaces the hydrogen atom at the 8th position of the adenine (B156593) ring.[1] This modification has minimal impact on the molecule's ability to bind to many ATP-utilizing enzymes, making it an excellent mimic of the natural substrate.[2] The true power of this compound lies in the photoreactive nature of the azido group. Upon exposure to ultraviolet (UV) light, the azido moiety is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with nearby amino acid residues within the ATP-binding site of a protein.[1][3] This process, known as photoaffinity labeling, enables the irreversible capture and subsequent identification of ATP-binding proteins, providing invaluable insights into their function, structure, and role in cellular signaling pathways.[1][3]

Core Biophysical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in experimental design. The following tables summarize key quantitative data for this essential research tool.

| Property | Value | Reference |

| Molecular Formula (free acid) | C10H15N8O13P3 | [4] |

| Molecular Weight (free acid) | 548.19 g/mol | [4][5] |

| Exact Mass (free acid) | 548.00 g/mol | [4][5] |

| Purity (typical) | ≥ 95 % (HPLC) | [4][5] |

| Appearance | Colorless to slightly yellow solution in water | [4][5] |

| pH of Solution | 7.5 ±0.5 | [4][5] |

| Storage Conditions | Store at -20 °C, protected from light. Short-term exposure to ambient temperature (up to 1 week) is possible. | [4][5][6] |

| Shelf Life | 12 months from date of delivery | [4][5] |

| Spectroscopic Property | Value | Conditions | Reference |

| Maximum UV Absorbance (λmax) | 281 nm | Tris-HCl, pH 7.5 | [4][5] |

| Molar Extinction Coefficient (ε) | 13.3 L mmol⁻¹ cm⁻¹ | Tris-HCl, pH 7.5 | [4][5] |

Key Applications and Methodologies

The primary application of this compound is in the identification and characterization of ATP-binding proteins through photoaffinity labeling.[3] This technique is instrumental in various research areas, including kinase inhibitor screening and the elucidation of complex signaling pathways.[3]

Photoaffinity Labeling: A Step-by-Step Protocol

This generalized protocol outlines the key steps for photoaffinity labeling of a target protein or complex protein mixture.

Materials:

-

Purified target protein or cell lysate

-

This compound (radio-labeled, e.g., [γ-³²P]8-N₃-ATP, or unlabeled)

-

Unlabeled ATP (for competition assay)

-

Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

-

UV lamp (e.g., 254 nm)

-

SDS-PAGE reagents and equipment

-

Autoradiography film or phosphorimager (for radiolabeled probes) or Western blotting reagents for antibody-based detection.

Procedure:

-

Preparation of Reaction Mixtures: On ice, prepare reaction mixtures containing the protein sample in the binding buffer.

-

Competition Control (Crucial for Specificity): For competition assays, pre-incubate a control sample with a 100-fold molar excess of unlabeled ATP for 15-30 minutes before adding this compound.[7] This will demonstrate that the photo-probe binds to the same site as the natural ligand.[8]

-

Incubation: Add this compound to the reaction mixtures. The optimal concentration should be determined empirically but is often in the low micromolar range. Incubate in the dark for a period sufficient to allow binding (e.g., 5-15 minutes at room temperature or on ice).

-

UV Crosslinking: Place the samples on ice and irradiate with a UV lamp at a close distance (e.g., 1-5 cm) for a predetermined optimal time (typically 1-20 minutes). The duration of UV exposure is critical; insufficient time will result in low labeling efficiency, while excessive exposure can lead to protein damage.

-

Quenching (Optional): The reaction can be quenched by adding a scavenger molecule like dithiothreitol (B142953) (DTT).

-

Analysis: Denature the samples by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE.

-

Detection: If using a radiolabeled probe, visualize the labeled proteins by autoradiography or phosphorimaging.[9] For unlabeled probes, detection can be achieved through click chemistry with a reporter tag (e.g., biotin (B1667282) or a fluorophore) followed by Western blotting or mass spectrometry.

Kinase Assays

This compound can be a valuable tool in kinase inhibitor screening campaigns.[3] It acts as an ATP mimic and can be used to identify kinases that bind to it.[3] In a typical assay, a kinase and its substrate are incubated with this compound. Upon UV irradiation, the kinase is covalently labeled. The efficiency of this labeling can be assessed in the presence and absence of potential inhibitors to determine their efficacy in blocking the ATP-binding site.

Visualizing Molecular Processes

Diagrams are essential for conceptualizing the complex processes in which this compound is involved. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

The Logic of Photoaffinity Labeling

This diagram illustrates the fundamental principle of using this compound to identify ATP-binding proteins.

Caption: Workflow of this compound photoaffinity labeling.

Experimental Workflow for Identifying ATP-Binding Proteins

This diagram outlines a typical experimental workflow from sample preparation to protein identification.

Caption: Identifying ATP-binding proteins using this compound.

Role in a Generic Kinase Signaling Pathway

This diagram illustrates how this compound can be used to probe a simplified kinase signaling cascade.

Caption: Probing a kinase cascade with this compound.

Conclusion

This compound stands as a cornerstone technology for the study of ATP-binding proteins. Its ability to act as a faithful analog of ATP, combined with its photoreactive properties, provides a powerful method for covalently capturing and identifying these crucial cellular components. By understanding its biophysical characteristics and employing rigorous experimental design, including appropriate controls, researchers can leverage this compound to unlock new insights into cellular signaling, enzyme function, and drug discovery. This guide serves as a foundational resource to facilitate the effective application of this versatile molecular tool.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. benchchem.com [benchchem.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. This compound, Adenosines - Jena Bioscience [jenabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

8-Azido-ATP: A Technical Guide for Researchers and Drug Development Professionals

Introduction

8-Azidoadenosine 5'-triphosphate (8-Azido-ATP) is a powerful and versatile tool in the fields of biochemistry, molecular biology, and drug discovery. As a photo-reactive and often fluorescent analog of adenosine (B11128) triphosphate (ATP), it serves as an invaluable probe for identifying and characterizing ATP-binding proteins, which represent a large and functionally diverse class of enzymes that are key targets for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its properties, experimental applications, and detailed protocols to facilitate its effective use in the laboratory.

Core Properties of this compound

This compound mimics the natural ATP molecule, allowing it to bind to the ATP-binding sites of many enzymes. The key feature of this compound is the presence of an azido (B1232118) group at the 8th position of the adenine (B156593) ring. Upon exposure to ultraviolet (UV) light, this azido group is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with nearby amino acid residues within the ATP-binding pocket. This process, known as photoaffinity labeling, enables the permanent tagging of ATP-binding proteins for subsequent identification and analysis. Some variants of this compound, such as 8-azido-1,N6-etheno-ATP, also possess intrinsic fluorescence, allowing for direct visualization and quantification.[1][2][3]

Quantitative Data Presentation

The utility of this compound and its derivatives is underscored by their specific biochemical and photophysical properties. The following tables summarize key quantitative data for this compound and related compounds, providing a reference for experimental design.

Table 1: Spectroscopic Properties of this compound Analogs

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (L mmol⁻¹ cm⁻¹) | pH of Measurement | Reference(s) |

| This compound | 281 | 13.3 | 7.5 (Tris-HCl) | [4][5] |

| 8-azido-1,N6-etheno-ATP | 288, 302, 340 (neutral/basic) | Not specified | Neutral/Basic | [6] |

| 8-azido-1,N6-etheno-ATP | 324 (strong), 275, 354 (weak) | Not specified | Acidic | [6] |

Table 2: Binding Affinities and Inhibition Constants of ATP Analogs

| ATP Analog | Protein Target | Kd / Ki (µM) | Comments | Reference(s) |

| This compound | recA protein | 4 | Cross-linking efficiency of 10-70% | [7][8] |

| This compound | Kir6.2 ΔC26 | 2800 ± 400 | Less potent inhibitor than ATP (Ki = 172 ± 7 µM) | [8][9] |

| This compound | Creatine (B1669601) Kinase (MM isoform) | 12 (Half-maximal saturation) | Substrate for creatine kinase | [8][10] |

| 2-Azido-ATP | Creatine Kinase (MM isoform) | 5 (Half-maximal saturation) | Substrate for creatine kinase | [8][10] |

| 8-Azido-2'-O-dansyl-ATP | Adenylate Kinase | 0.25 ± 0.01 | Reversible and competitive inhibitor in the dark | [11] |

| 8-N₃-ATP | Na+/K+-ATPase | 3.4 | Competitive inhibitor of high-affinity ATP binding | [12] |

| ATP-γ-S | recA protein | < 4 | Higher affinity than ATP and this compound | [8] |

| AMP-PNP | recA protein | > 4 | Lower affinity than ATP and this compound | [8] |

Experimental Protocols

The successful application of this compound relies on carefully designed and executed experimental protocols. Below are detailed methodologies for key applications.

Protocol 1: Photoaffinity Labeling of an ATP-Binding Protein

This protocol outlines the general steps for covalently labeling an ATP-binding protein using this compound.[8][13]

Materials:

-

Purified ATP-binding protein or cell lysate

-

This compound

-

Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

-

UV lamp (254 nm)

-

SDS-PAGE analysis reagents

-

Detection method (e.g., autoradiography for radiolabeled this compound, Western blot for biotinylated this compound)

Methodology:

-

Preparation of Reaction Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing the purified target protein (e.g., 1-10 µM) or cell lysate (e.g., 100-500 µg total protein) in binding buffer.[13]

-

Add this compound to the desired final concentration (e.g., 1-100 µM). A starting concentration 10-fold higher than the expected dissociation constant (Kd) is recommended.[13]

-

Prepare control reactions:

-

No UV control: A sample that is not irradiated with UV light to check for non-specific covalent binding.[13]

-

Competition control: Pre-incubate the protein sample with a 100- to 1000-fold molar excess of unlabeled ATP for 15-30 minutes before adding the this compound probe.[13][14]

-

No probe control: A sample without the this compound probe to identify endogenous protein bands.[13]

-

-

-

Incubation:

-

UV Cross-linking:

-

Place the open tubes on ice and irradiate with a UV lamp at 254 nm.[13][15]

-

The distance from the lamp and the irradiation time will need to be optimized. A typical starting point is 5-15 minutes at a distance of 5 cm.[13]

-

Safety Note: UV radiation is harmful. Always use appropriate personal protective equipment.

-

-

Analysis:

-

After irradiation, add SDS-PAGE sample buffer to the reaction mixtures and heat to denature the proteins.

-

Separate the proteins by SDS-PAGE.

-

Detect the labeled protein using the appropriate method (e.g., autoradiography, streptavidin-HRP conjugate for Western blotting).[8] The covalently crosslinked protein will exhibit a slight increase in molecular weight.[8]

-

Protocol 2: Competition Assay to Confirm Specific Binding

This protocol is essential for validating that this compound is binding to the specific ATP-binding site of the target protein.[14][16]

Methodology:

-

Set up Reactions:

-

Total Binding Sample: Prepare a reaction mixture with the target protein and the this compound probe as described in Protocol 1.[14]

-

Competition Sample: Prepare an identical reaction mixture, but pre-incubate it with a 100-fold molar excess of a non-photoreactive competitor (e.g., ATP) for 15-30 minutes before adding the this compound probe.[16]

-

-

Incubation and UV Cross-linking:

-

Follow the incubation and UV cross-linking steps as described in Protocol 1.[16]

-

-

Analysis:

-

Analyze the samples by SDS-PAGE and the appropriate detection method.

-

A significant reduction or complete elimination of the labeled protein band in the competition sample compared to the total binding sample indicates specific binding to the ATP-binding site.[16]

-

Visualizing Workflows and Pathways

Diagrams are crucial for understanding the experimental logic and the biological context of this compound applications.

Caption: Experimental workflow for photoaffinity labeling with this compound.

Caption: Principle of a competition assay for validating specific binding.

References

- 1. Synthesis and properties of 8-azido-1, N6-etheno adenosine triphosphate--a fluorescent and photosensitive ATP analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis and properties of 8-azido-1, N6-etheno adenosine triphosphate--a fluorescent and photosensitive ATP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, Nucleotides for RNA Crosslinking - Jena Bioscience [jenabioscience.com]

- 5. 8-Azido-ADP, Adenosines - Jena Bioscience [jenabioscience.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Interaction of recA protein with a photoaffinity analogue of ATP, this compound: determination of nucleotide cofactor binding parameters and of the relationship between ATP binding and ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. 8-Azido-2'-O-dansyl-ATP. A fluorescent photoaffinity reagent for ATP-binding proteins and its application to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of an amino acid in the ATP binding site of Na+/K(+)-ATPase after photochemical labeling with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The 8-Azido Group: A Versatile Tool in Chemical Biology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 8-azido-purine moiety is a cornerstone of modern chemical biology and drug development, offering a versatile chemical handle for probing and manipulating biological systems. Its unique reactivity allows for a diverse range of applications, from identifying protein binding partners to constructing complex bioconjugates. This guide provides a comprehensive overview of the reactivity of the 8-azido group, with a focus on its utility in a research and drug development context.

Core Reactivity of the 8-Azido Group

The chemical behavior of the 8-azido group is dominated by three primary types of reactions: photochemistry, cycloadditions, and reductions. Each of these pathways provides a distinct set of tools for researchers.

Photochemistry: Photoaffinity Labeling

Upon irradiation with UV light, typically at 254 nm, the 8-azido group is converted into a highly reactive nitrene intermediate. This nitrene can then insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent linkage with interacting molecules, most notably proteins. This process, known as photoaffinity labeling, is a powerful technique for identifying the binding partners of a molecule of interest.[1][2][3]

The reactive intermediate formed upon photolysis of 8-azidoadenosine (B559645) in an aqueous solution is a singlet nitrene, which rapidly tautomerizes to a closed adenosine (B11128) diazaquinodimethane in less than 400 femtoseconds.[4] This diazaquinodimethane is the key reactive species in photolabeling experiments, reacting with nucleophiles such as amines and thiols.[4]

8-azido-ATP has been extensively used as a photoaffinity label to identify and characterize ATP-binding proteins.[1][2][5][6] For example, it has been used to label the ATP-sensitive potassium channel subunits Kir6.2 and SUR1, providing insights into the structural differences in their nucleotide-binding sites.[1] Similarly, both 2- and this compound have been employed to probe the catalytic site of 2-5A synthetase.[2][7]

Cycloaddition Reactions: "Click" Chemistry

The azide (B81097) group is a key participant in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions are characterized by their high efficiency, specificity, and biocompatibility.[8][9][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC has proven to be particularly useful for studying 8-azido-purines in living systems as it does not require a cytotoxic copper catalyst.[11] 8-azidoadenosine and its derivatives react efficiently with various cyclooctynes at ambient temperature in aqueous solutions to form stable triazole products.[11] These reactions are often rapid, with some occurring in as little as 3 to 5 minutes, and proceed in high yields.[11] A notable feature of these reactions is that the resulting triazole adducts at the 8-position of the adenine (B156593) ring can be fluorescent, enabling direct imaging in cells without the need for a traditional fluorophore.[11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While the presence of copper can be a limitation in cellular applications, CuAAC remains a valuable tool for in vitro conjugations. However, 8-azidoadenosine has been reported to be unreactive with terminal alkynes in the presence of a copper catalyst under certain conditions, suggesting that SPAAC is the more reliable method for this class of compounds.[11]

Reduction to 8-Amino Purines